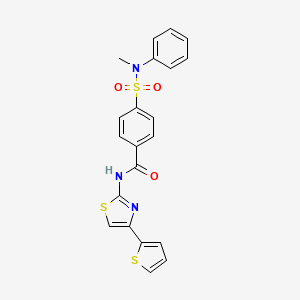

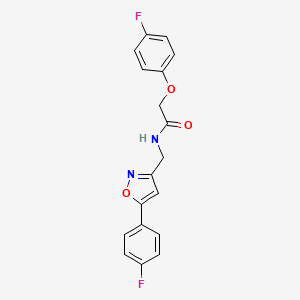

![molecular formula C21H34N4OS B2597022 N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-96-7](/img/structure/B2597022.png)

N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazoles are a class of compounds that contain a 1,2,4-triazole ring in their structure. They are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of high nitrogen-containing heterocyclic systems, such as 1,2,4-triazoles, has been attracting increasing interest over the past decade because of their utility in various applications .Molecular Structure Analysis

The molecular formula of “N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is C21H34N4OS, and its molecular weight is 390.59.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, 1,2,4-triazoles in general can undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación

Functionalized Adamantane in Metal-Organic Frameworks

- Research on functionalized adamantane tectons, including 1,3-bis(1,2,4-triazol-4-yl)adamantane, has led to the development of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks have unique structural characteristics and potential applications in magnetic susceptibility studies (Senchyk et al., 2013).

Synthesis Process Development

- A convergent process for synthesizing adamantane derivatives, including inhibitors like adamantane 11-β-hydroxysteroid dehydrogenase-1, has been developed. This process is notable for its high yield and scalability, indicating potential for large-scale production and varied applications (Becker et al., 2008).

Neuroprotective Agents

- Fluorescent heterocyclic adamantane amines have been synthesized for potential use as neuroprotective agents. They exhibit multiple functionalities including inhibition of N-methyl-d-aspartate receptors, calcium channels, and nitric oxide synthase, alongside antioxidant properties (Joubert et al., 2011).

Synthesis of N-Aryladamantane-1-carboxamides

- The catalytic synthesis of N-aryl(benzyl)adamantane-1-carboxamides has been achieved, presenting another route for creating adamantane derivatives (Shishkin et al., 2020).

Antimicrobial and Anti-inflammatory Activities

- Adamantane derivatives, particularly S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, have shown potent antibacterial activity against various pathogens and significant anti-inflammatory effects (Al-Abdullah et al., 2014).

Adamantane as Building Blocks for Coordination Polymers

- Orthogonally substituted azole-carboxylate adamantane ligands have been used to create coordination polymers, demonstrating the versatility of adamantane derivatives in constructing novel polymeric structures (Pavlov et al., 2019).

High-Performance Polyamides

- New polyamides containing adamantane-type cardo dicarboxylic acid have been synthesized, showing promise for applications requiring high tensile strength and temperature resistance (Liaw et al., 1999).

Antiviral Research

- Adamantane derivatives have been synthesized and evaluated for their antiviral activities, highlighting the potential use of these compounds in combating viral infections (Moiseev et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4OS/c1-4-5-6-25-18(23-24-20(25)27-14(2)3)13-22-19(26)21-10-15-7-16(11-21)9-17(8-15)12-21/h14-17H,4-13H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFIMIPKNMZGCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SC(C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)methyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2596941.png)

![(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2596943.png)

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-thiazole](/img/structure/B2596947.png)

![N-(2-furylmethyl)-3-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2596949.png)

![4-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2596953.png)

![N-[2-Methyl-5-(2-oxoimidazolidin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2596955.png)

![1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2596956.png)

![benzofuran-2-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2596960.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2596962.png)